molecular formula C8H8N2O4 B1627561 6-Amino-2-methyl-3-nitrobenzoic acid CAS No. 89977-13-9

6-Amino-2-methyl-3-nitrobenzoic acid

Cat. No.: B1627561
CAS No.: 89977-13-9
M. Wt: 196.16 g/mol
InChI Key: MLRJGGLSAKYLRT-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzene ring. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by the introduction of an amino group. One common method includes the following steps:

    Nitration: 2-Methylbenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the carboxylic acid group.

    Amination: The nitro compound is then subjected to reduction, often using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas, to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 6-Amino-2-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 6-Amino-3-nitrobenzoic acid.

Scientific Research Applications

6-Amino-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-nitrobenzoic acid: Similar structure but lacks the methyl group.

    3-Nitrobenzoic acid: Lacks both the amino and methyl groups.

    2-Methyl-6-nitrobenzoic acid: Similar structure but lacks the amino group.

Uniqueness

6-Amino-2-methyl-3-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, methyl, and nitro) on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

6-amino-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRJGGLSAKYLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570974
Record name 6-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-13-9
Record name 6-Amino-2-methyl-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89977-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

450 ml of 2N NaOH are initially taken and 75.6 g (0.317 mol) of 2-methyl-3-nitro-6-acetamidobenzoic acid are added. The reaction mixture is then warmed to 95° C. and is stirred at this temperature for one hour. After cooling to 10° C., it is acidified by addition of 425 ml of 2N HCl, and the precipitate which deposits is filtered off with suction, washed with water and dried under reduced pressure at 50° C.
Quantity
75.6 g
Type
reactant
Reaction Step One
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425 mL
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450 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 10.2 g (43 mmoles) of 5-nitro-6-methyl-2-acetylaminobenzoic acid in 100 mL of 2M NaOH was heated to reflux for two hours. The resultant red solution was allowed to cool to near room temperature, then transferred to a beaker sitting in an ice bath. The solution was slowly acidified with 2N HCl to a pH of approximately 4-5 when a voluminous yellow solid separated out. In all, approximately 110 mL of 2N HCl was added. The collected yellow solid was dried in a vacuum oven for 3 hours at 75 degrees. 4.0 g (48% yield) 5-nitro-6-methyl-2-aminobenzoic acid was obtained. NMR(DMSO-d6): 2.45 (s,3H), 3.35(bs,2H), 6.68(d,1H,J=9.0 Hz), 7.86(d,1H,J=9.0 Hz). MS(m/z): 196(M+).
Quantity
10.2 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

450 ml of 2N NaOH are initially taken and 75.6 g (0.317 mol) of 2-methyl-3-nitro-6-acetamidobenzoic acid are added. The reaction mixture is then warmed to 95° C. and is stirred at this temperature for onehour. After cooling to 10° C., it is acidified by addition of 425 mlof 2N HCl, and the precipitate which deposits is filtered off with suction,washed with water and dried under reduced pressure at 50° C. Yield: 50.7 g (0.258 mol)=82% of theory, m.p.: 183°-184° C.
Quantity
75.6 g
Type
reactant
Reaction Step One
[Compound]
Name
425
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0 (± 1) mol
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reactant
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[Compound]
Name
mlof
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0 (± 1) mol
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0 (± 1) mol
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450 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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